molecular formula C17H20N4O3S2 B2581777 N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 440329-85-1

N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2581777
CAS No.: 440329-85-1
M. Wt: 392.49
InChI Key: JFDZTWVPHFDMCU-UHFFFAOYSA-N
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Description

The compound N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidinone core substituted with a 3-methylbutyl group and linked via a sulfanyl bridge to an acetamide moiety bearing a 5-methyl-1,2-oxazole ring.

Properties

IUPAC Name

2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S2/c1-10(2)4-6-21-16(23)15-12(5-7-25-15)18-17(21)26-9-14(22)19-13-8-11(3)24-20-13/h5,7-8,10H,4,6,9H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDZTWVPHFDMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions The process begins with the preparation of the oxazole ring, followed by the construction of the thieno[3,2-d]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. Key pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Core Structural Features

The target compound’s key structural elements include:

  • Thieno[3,2-d]pyrimidinone core: A fused thiophene-pyrimidine system with a ketone group at position 3.
  • 3-methylbutyl substituent: A branched alkyl chain at position 3 of the pyrimidinone ring.
  • Sulfanyl-acetamide bridge : A thioether linkage connecting the core to an N-(5-methyl-1,2-oxazol-3-yl)acetamide group.

Comparison Table of Structural Analogs

The following table summarizes structurally related compounds, their synthesis routes, and reported activities:

Compound Name/ID Core Structure Key Substituents/Modifications Synthesis Method Yield Biological Activity (if reported) Reference
Target Compound Thieno[3,2-d]pyrimidinone 3-methylbutyl, N-(5-methyl-1,2-oxazol-3-yl)acetamide Likely alkylation of thiol intermediate with chloroacetamide (base-mediated) N/A Not explicitly reported -
N-Phenyl-2-(benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Benzothieno-triazolopyrimidine Phenyl, acetamide Reaction of thiol with chloroacetanilide (K₂CO₃, acetone) 68–74% Not specified
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 1,2,4-Triazole Furan-2-yl, pyrolium fragment via Paal-Knorr condensation Alkylation of triazole-thione with α-chloroacetamide (KOH) N/A Anti-exudative activity in rat models
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides 1,3,4-Oxadiazole Indol-3-ylmethyl, varied N-aryl groups Paal-Knorr condensation and alkylation N/A Potential CNS or anticancer applications*
N-(4-chloro-2-methoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole Pyridin-2-yl, 4-ethyl, chloro-methoxyphenyl Alkylation of triazole-thiol with chloroacetamide N/A Not reported

*Inferred from structural similarity to bioactive oxadiazole derivatives.

Key Differences and Implications

Core Heterocycle: The thieno[3,2-d]pyrimidinone core in the target compound distinguishes it from benzothieno-triazolopyrimidine () or 1,2,4-triazole derivatives (). This core may influence electron distribution and binding affinity in biological targets. Compounds with 1,3,4-oxadiazole () or triazole () cores exhibit different hydrogen-bonding capabilities and metabolic stability.

The 5-methyl-1,2-oxazole acetamide moiety may offer steric and electronic differences compared to phenyl () or indolyl () substituents.

Synthetic Routes :

  • Most analogs (e.g., ) are synthesized via base-mediated nucleophilic substitution between a thiol-containing heterocycle and a chloroacetamide derivative. The target compound likely follows a similar pathway.
  • Higher yields (~70%) are reported for simpler systems (), while complex substitutions (e.g., ) may require multi-step protocols.

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound's structure includes:

  • 5-methyl-1,2-oxazole : A heterocyclic aromatic compound known for its biological activities.
  • Thieno[3,2-d]pyrimidine : A bicyclic structure that often exhibits pharmacological properties.

The presence of a sulfanyl group may contribute to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of compounds with similar structural features. For instance:

  • Oxazolone derivatives have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .

A comparative analysis of related compounds indicates that the introduction of specific substituents can enhance antimicrobial efficacy. The specific activity of this compound against bacterial strains remains to be fully elucidated.

Anticancer Activity

The thieno[3,2-d]pyrimidine moiety is recognized for its anticancer properties. Compounds derived from this scaffold have been evaluated for their ability to inhibit cancer cell proliferation. For example:

  • In vitro studies on related thienopyrimidine derivatives have shown promising results in inhibiting the growth of various cancer cell lines .

A detailed investigation into the mechanism of action is warranted to understand how this compound interacts with cellular pathways involved in cancer progression.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is particularly noteworthy. Similar compounds have been reported to exhibit inhibitory effects on enzymes such as urease and cyclooxygenase (COX). For example:

  • Urease inhibitors derived from acetamide structures have demonstrated significant activity in biochemical assays .

The specific interaction of this compound with target enzymes needs further exploration through molecular docking studies and kinetic analyses.

Case Studies

Several case studies involving similar compounds provide insights into the biological activity of this compound:

  • Antimicrobial Efficacy : A study on oxazolone-based sulfonamides revealed significant antibacterial activity against Klebsiella pneumoniae and Salmonella typhimurium, suggesting that modifications to the oxazole ring can enhance bioactivity .
  • Anticancer Potential : Research on thienopyrimidine derivatives indicated that specific substitutions could lead to enhanced cytotoxicity against breast cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis typically involves three stages:

Core Formation : Construct the thieno[3,2-d]pyrimidin-4-one core via cyclization of substituted thiophene derivatives with urea or thiourea under acidic conditions .

Sulfanylation : Introduce the sulfanyl group at position 2 of the pyrimidinone using a thiolating agent (e.g., P₂S₅) in refluxing toluene .

Acetamide Coupling : React the sulfanylated intermediate with N-(5-methyl-1,2-oxazol-3-yl)-2-chloroacetamide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .

  • Key Considerations : Optimize reaction time and temperature to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can structural elucidation be performed for this compound?

  • Methodological Answer :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm connectivity of the thienopyrimidinone, oxazole, and acetamide moieties. Key signals include the oxazole methyl group (~2.3 ppm) and the thioether-linked CH₂ (~4.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the acetamide group) .

Advanced Research Questions

Q. How can researchers assess the biological activity of this compound against specific targets?

  • Methodological Answer :

  • In Vitro Assays :

Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .

Cell-Based Models : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC₅₀ values .

  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity. Cross-validate with molecular docking to predict binding affinities (e.g., AutoDock Vina) .

Q. What strategies are effective for structure-activity relationship (SAR) analysis?

  • Methodological Answer :

  • Modular Modifications :
Position Modification Observed Effect Reference
Thienopyrimidinone C-3Alkyl chain length (e.g., 3-methylbutyl vs. ethyl)Longer chains enhance lipophilicity and membrane permeability
Acetamide SubstituentOxazole vs. triazoleOxazole improves metabolic stability
  • Computational SAR : Apply QSAR models (e.g., CoMFA) to correlate electronic/steric parameters with activity .

Q. How should researchers resolve contradictions in solubility or bioactivity data?

  • Methodological Answer :

  • Purity Verification : Re-characterize batches using HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
  • Assay Reproducibility : Standardize protocols (e.g., fixed DMSO concentration in cell assays) to minimize solvent effects .
  • Solubility Enhancement : Test co-solvents (e.g., PEG-400) or formulate as nanoparticles for in vivo studies .

Q. What computational methods are suitable for predicting reactivity or degradation pathways?

  • Methodological Answer :

  • Reaction Path Search : Use density functional theory (DFT) to model degradation under acidic/alkaline conditions, focusing on hydrolysis of the sulfanyl or acetamide groups .
  • Metabolism Prediction : Apply software like Schrödinger’s ADMET Predictor to identify potential cytochrome P450 oxidation sites .

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